molecular formula C18H23NO2 B8150837 (3-(Benzyloxy)-4-isobutoxyphenyl)methanamine

(3-(Benzyloxy)-4-isobutoxyphenyl)methanamine

Cat. No.: B8150837
M. Wt: 285.4 g/mol
InChI Key: QDEHDJHXOGJEPI-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-isobutoxyphenyl)methanamine: is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of a benzyloxy group and an isobutoxy group attached to a phenyl ring, with a methanamine group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-4-isobutoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-isobutoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The first step involves the reaction of 3-hydroxy-4-isobutoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

    Reduction to Methanamine: The benzyloxy intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride and an amine source such as ammonium chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-isobutoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylmethanamines with various functional groups.

Scientific Research Applications

(3-(Benzyloxy)-4-isobutoxyphenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-isobutoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzyloxy)phenyl)methanamine
  • (4-Isobutoxyphenyl)methanamine
  • (3-(Benzyloxy)-4-methoxyphenyl)methanamine

Uniqueness

(3-(Benzyloxy)-4-isobutoxyphenyl)methanamine is unique due to the presence of both benzyloxy and isobutoxy groups on the phenyl ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2-methylpropoxy)-3-phenylmethoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(2)12-20-17-9-8-16(11-19)10-18(17)21-13-15-6-4-3-5-7-15/h3-10,14H,11-13,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHDJHXOGJEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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